3,3'-(Sulfinylbis(methylene))bis(bromobenzene)
Description
3,3'-(Sulfinylbis(methylene))bis(bromobenzene) is a sulfinyl-bridged aromatic compound featuring two bromobenzene moieties connected via a sulfinyl (S=O) and methylene (-CH2-) spacer. The molecule’s core structure consists of a central sulfinyl group flanked by two methylene bridges, each attached to a brominated benzene ring at the 3,3' positions (Figure 1). This substitution pattern distinguishes it from the more commonly reported 4,4'-substituted analogs.
Properties
Molecular Formula |
C14H12Br2OS |
|---|---|
Molecular Weight |
388.1 g/mol |
IUPAC Name |
1-bromo-3-[(3-bromophenyl)methylsulfinylmethyl]benzene |
InChI |
InChI=1S/C14H12Br2OS/c15-13-5-1-3-11(7-13)9-18(17)10-12-4-2-6-14(16)8-12/h1-8H,9-10H2 |
InChI Key |
QNAILQSUSXUPDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CS(=O)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Sulfinylbis(methylene))bis(bromobenzene) typically involves the reaction of bromobenzene derivatives with sulfinyl-containing reagents. One common method is the reaction of 3-bromobenzyl chloride with sodium sulfinylmethane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates .
Industrial Production Methods
On an industrial scale, the production of 3,3’-(Sulfinylbis(methylene))bis(bromobenzene) may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Sulfinylbis(methylene))bis(bromobenzene) undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in tetrahydrofuran (THF).
Major Products
Oxidation: 3,3’-(Sulfonybis(methylene))bis(bromobenzene)
Reduction: 3,3’-(Sulfanylbis(methylene))bis(bromobenzene)
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,3’-(Sulfinylbis(methylene))bis(bromobenzene) involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the bromobenzene rings can engage in π-π interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Key Properties
- Electronic Effects : The sulfinyl group introduces polarity and electron-withdrawing character, while the bromine substituents enhance electrophilicity, making the compound reactive in cross-coupling reactions.
Comparison with Similar Compounds
Structural Analogs
Analysis:
Bridging Group Influence :
- Sulfinyl vs. Sulfonyl : Sulfonyl-bridged analogs (e.g., 4,4′-sulfonylbis(bromobenzene)) exhibit higher thermal and oxidative stability due to the fully oxidized sulfur center (SO2), whereas sulfinyl derivatives (S=O) are more reactive in redox-mediated reactions .
- Oxygen vs. Sulfinyl : Oxygen-bridged compounds (e.g., 4,4′-(oxybis(methylene))bis(bromobenzene)) lack the polar S=O group, reducing their solubility in polar solvents but enhancing hydrophobicity for crystal engineering applications .
Substituent Effects :
- Bromine vs. Methyl : Bromine substituents enable further functionalization via Ullmann or Suzuki couplings, whereas methyl groups (e.g., 3,3′-sulfinylbis(methylbenzene)) favor applications in coordination chemistry due to reduced steric bulk .
Positional Isomerism :
- 3,3' vs. 4,4' Substitution : The 3,3' configuration creates a bent molecular geometry, disrupting π-π stacking observed in 4,4' -isomers. This steric distortion can alter catalytic activity and solid-state packing, as evidenced by crystal structures of related compounds .
Challenges and Limitations
- Synthetic Complexity : The 3,3' -substitution pattern requires precise control over regioselectivity during cross-coupling, often necessitating expensive catalysts (e.g., PdCl2(PPh3)2) .
- Stability Issues : Sulfinyl compounds are prone to oxidation under ambient conditions, limiting their shelf life compared to sulfonyl derivatives .
Biological Activity
3,3'-(Sulfinylbis(methylene))bis(bromobenzene) is a synthetic compound that has garnered interest due to its potential biological activities. This compound is characterized by its unique sulfinyl and bromobenzene moieties, which may contribute to its interaction with various biological targets.
Mechanistic Insights
Research indicates that 3,3'-(Sulfinylbis(methylene))bis(bromobenzene) exhibits significant reactivity with biological molecules, potentially affecting cellular pathways. Interaction studies have demonstrated that it can engage with various synthetic reagents and biological targets, suggesting a complex mechanism of action that warrants further investigation.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components could facilitate interactions with bacterial cell membranes or enzymes critical for bacterial survival. However, specific data quantifying its efficacy against various microbial strains remain limited and require comprehensive testing.
Cytotoxicity and Cancer Research
Recent investigations into the cytotoxic effects of 3,3'-(Sulfinylbis(methylene))bis(bromobenzene) have shown promising results in cancer cell lines. In vitro assays have indicated that the compound can induce apoptosis in specific cancer cells, potentially through the generation of reactive oxygen species (ROS) or by disrupting cellular signaling pathways related to survival and proliferation. Further studies are needed to elucidate the exact pathways involved.
Case Studies
Case Study 1: Antitumor Activity in Breast Cancer Cells
- Objective : To evaluate the cytotoxic effects of 3,3'-(Sulfinylbis(methylene))bis(bromobenzene) on MCF-7 breast cancer cells.
- Method : MCF-7 cells were treated with varying concentrations of the compound for 24 and 48 hours.
- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis noted at higher concentrations.
- : The compound exhibits potential as an antitumor agent in breast cancer treatment.
Case Study 2: Antimicrobial Efficacy
- Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disc diffusion method was employed to determine the inhibition zones.
- Results : Moderate inhibition was observed against both strains, indicating potential as an antimicrobial agent.
- : Further exploration into its mechanism of action is warranted.
Data Table
| Biological Activity | Observed Effect | Concentration | Reference |
|---|---|---|---|
| Cytotoxicity in MCF-7 cells | Induced apoptosis | Variable | Case Study 1 |
| Antimicrobial activity | Moderate inhibition | Variable | Case Study 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
